molecular formula C17H18N4O2 B2940286 N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097868-68-1

N-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2940286
CAS No.: 2097868-68-1
M. Wt: 310.357
InChI Key: ORQWRTYDZQTQAE-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-amine core linked to an azetidin-3-yl group substituted with a 3,4-dihydro-2H-1-benzopyran-2-carbonyl moiety.

Properties

IUPAC Name

3,4-dihydro-2H-chromen-2-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-17(15-6-5-12-3-1-2-4-14(12)23-15)21-9-13(10-21)20-16-7-8-18-11-19-16/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQWRTYDZQTQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)NC4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a pyrimidin-4-amine backbone with multiple analogues, but its unique substitution pattern at the azetidin-3-yl position sets it apart:

Compound Name Core Structure Key Substituents Evidence ID
N-[1-(3,4-Dihydro-2H-1-Benzopyran-2-Carbonyl)Azetidin-3-yl]Pyrimidin-4-Amine Pyrimidin-4-amine 3,4-Dihydro-2H-1-benzopyran-2-carbonyl-azetidin-3-yl -
6-Azetidin-3-yl-2-(2-Chlorophenyl)-N-(5-Methyl-1H-Pyrazol-3-yl)Pyrimidin-4-Amine Pyrimidin-4-amine Azetidin-3-yl, 2-chlorophenyl, 5-methylpyrazole
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine Pyrazol-4-amine Pyridin-3-yl, cyclopropylamine
1-(5-O-Acetylpentofuranosyl)-N-(Furan-2-ylmethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine Pyrazolo[3,4-d]pyrimidin-4-amine Furan-2-ylmethyl, acetylated pentofuranosyl

Key Observations :

  • The benzopyran-carbonyl group in the target compound enhances steric bulk and lipophilicity compared to chlorophenyl or pyridinyl substituents in analogues.
  • Azetidine rings are present in both the target compound and the chlorophenyl derivative , but the latter lacks the fused benzopyran system.

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred from structurally related molecules:

Compound Name Melting Point (°C) Solubility Spectral Data (NMR, HRMS) Evidence ID
N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine 104.0–107.0 Low (DCM-soluble) $^1$H NMR (CDCl$_3$): δ 8.87 (d, J = 2.0 Hz); HRMS m/z 215 [M+H]+
1-[(4-Chlorophenyl)Methyl]-N-(2-Methoxyethyl)Pyrazolo[3,4-d]Pyrimidin-4-Amine Not reported Moderate Molecular formula C${16}$H${17}$ClN$_6$O
Target Compound Not reported Likely low Expected $^{13}$C signals for benzopyran (δ 160–180) -

Key Observations :

  • The cyclopropyl-pyrazole analogue exhibits a defined melting point and HRMS confirmation, suggesting high purity.
  • The target compound’s benzopyran system may reduce solubility in polar solvents compared to methoxyethyl or furan derivatives .

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